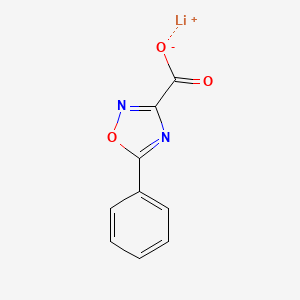

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt” is a compound with the IUPAC name lithium 5-phenyl-1,2,4-oxadiazole-3-carboxylate . It has a molecular weight of 196.09 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 . This indicates the presence of a lithium ion and a 5-phenyl-1,2,4-oxadiazole-3-carboxylate anion in the compound . Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Crystal and Molecular Structure Analysis

- The crystal and molecular structure of a derivative of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, specifically 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined through single-crystal X-ray analysis. This study contributes to the understanding of the structural aspects of such compounds, which is essential in the field of crystallography and material science (Viterbo, Calvino, & Serafino, 1980).

Synthesis of Difluoromethylene-containing Compounds

- A study demonstrates the synthesis of various difluoromethylenated 1,2,4-oxadiazole-containing compounds using a derivative of 5-Phenyl-1,2,4-oxadiazole. This synthesis contributes to the development of novel compounds with potential applications in medicinal chemistry and materials science (Yang et al., 2007).

Novel Condensing Agent for Synthesis

- The compound 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], derived from 5-Phenyl-1,2,4-oxadiazole, has been identified as a novel condensing agent. It is useful in the synthesis of various chemical compounds including amides, esters, and polyamides, highlighting its significance in synthetic organic chemistry (Saegusa, Watanabe, & Nakamura, 1989).

Application in Liquid Crystals

- Research on the properties of thermotropic liquid crystals induced by hydrogen bonding between pyridyl-1,2,4-oxadiazole derivatives and various acids shows the potential of 5-Phenyl-1,2,4-oxadiazole derivatives in the development of liquid crystalline materials. These findings are significant in the field of materials science and technology (Parra, Hidalgo, Barberá, & Alderete, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Mode of Action

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This could potentially influence their interaction with biological targets.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may have potential effects on microbial cells.

Properties

IUPAC Name |

lithium;5-phenyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNKGMCSDPQLDR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)